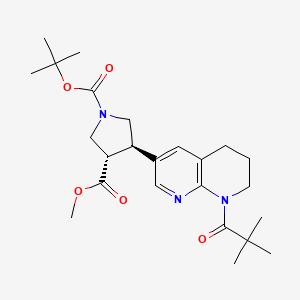

(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate

Description

(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate (CAS: 1420780-19-3) is a stereochemically defined pyrrolidine derivative with a bicyclic 1,8-naphthyridine core substituted with a pivaloyl group. Key properties include:

Properties

IUPAC Name |

1-O-tert-butyl 3-O-methyl (3S,4R)-4-[8-(2,2-dimethylpropanoyl)-6,7-dihydro-5H-1,8-naphthyridin-3-yl]pyrrolidine-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H35N3O5/c1-23(2,3)21(29)27-10-8-9-15-11-16(12-25-19(15)27)17-13-26(14-18(17)20(28)31-7)22(30)32-24(4,5)6/h11-12,17-18H,8-10,13-14H2,1-7H3/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZNWUAFDKEFFW-ZWKOTPCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)C3CN(CC3C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)N1CCCC2=C1N=CC(=C2)[C@@H]3CN(C[C@H]3C(=O)OC)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H35N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate is a complex organic compound with potential therapeutic applications. This article reviews the biological activity of this compound based on available research findings and data.

- Molecular Formula : CHNO

- Molecular Weight : 445.56 g/mol

- CAS Number : 1420780-19-3

The biological activity of this compound is linked to its interaction with various cellular pathways:

- Gene Regulation : It has been shown to influence the expression of genes such as c-myc and c-fos, which are pivotal in cell proliferation and survival. The compound may also repress the promoter activity of p53, a critical tumor suppressor gene .

- Inflammatory Response Modulation : The compound interacts with transcription factors involved in inflammatory responses. It suppresses NF-kappa-B activation while activating AP-1, which plays a role in regulating immune responses .

- Lipid Metabolism : Research indicates that it may alter lipid metabolism by interacting with hepatocellular proteins involved in lipid accumulation, potentially leading to increased triglyceride levels in hepatocytes .

Biological Activity Studies

Several studies have investigated the biological activity of (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate:

Case Study Overview

| Study | Objective | Findings |

|---|---|---|

| [PubMed:11086025] | Evaluate anti-inflammatory properties | Demonstrated suppression of T-lymphocyte proliferation through dendritic cell interaction. |

| [PubMed:14602201] | Assess lipid metabolism impact | Induced up-regulation of FAS promoter activity leading to triglyceride accumulation (steatosis). |

| [DrugBank] | Investigate gene expression modulation | Confirmed repression of CDKN1A (p21), disrupting normal cell cycle regulation. |

Pharmacological Implications

The biological activities suggest that (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate may have potential as a therapeutic agent for conditions involving inflammation and metabolic disorders. Its ability to modulate gene expression and inflammatory pathways positions it as a candidate for further drug development.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent. Its structural similarity to known anticancer drugs suggests it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, preliminary in vitro assays have shown that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines .

Neurological Disorders

The naphthyridine component of the compound has been linked to neuroprotective effects. Research indicates that compounds with similar structures can modulate neurotransmitter systems and may be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease. Investigations into its efficacy in animal models are ongoing .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This is particularly relevant in the context of rising antibiotic resistance. Studies are being conducted to further explore its mechanism of action and potential as a lead compound for new antibiotics .

Polymer Chemistry

Due to its functional groups, (3S,4R)-1-tert-butyl 3-methyl 4-(8-pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridin-3-yl)pyrrolidine-1,3-dicarboxylate can serve as a monomer or additive in polymer synthesis. Its ability to enhance thermal stability and mechanical properties makes it suitable for high-performance materials .

Nanotechnology

The compound has been explored for use in nanocarriers for drug delivery systems. Its ability to encapsulate drugs and release them in a controlled manner can improve therapeutic efficacy while reducing side effects .

Case Studies

Comparison with Similar Compounds

Core Structural Differences

Key Observations :

- Pivaloyl substituents (present in the target and HB455) introduce steric bulk and hydrophobicity, contrasting with polar groups like methoxy (HB454) or fluoro (HB613) .

- Stereochemistry : The target’s defined (3S,4R) configuration contrasts with racemic (±)-trans analogs (e.g., HB454, HB613), which may exhibit divergent pharmacological profiles .

Physicochemical Properties

| Property | Target Compound | HB454 | HB613 |

|---|---|---|---|

| Molecular weight | 445.56 | 366.41 | 393.45 |

| LogP (estimated) | ~3.5 (high) | ~2.1 | ~2.8 |

| Polar surface area | ~90 Ų | ~110 Ų | ~85 Ų |

| Solubility | Low (hydrophobic pivaloyl) | Moderate (methoxy) | Moderate (fluoro) |

Analysis :

Insights :

- The synthesis of analogs like compound 15 involves multi-step reactions (e.g., Wittig for vinyl group formation), while the target’s pivaloyl group may require specialized acylation steps .

- Catalog compounds (e.g., HB454, HB613) are commercially available, suggesting standardized synthesis protocols .

Research Implications

- Drug design : The target’s bicyclic core and stereospecificity make it a candidate for enzyme inhibition (e.g., kinase targets), whereas pyridine analogs (HB454, HB613) may serve as intermediates for fragment-based drug discovery .

- Structural optimization : Substituting the pivaloyl group with polar moieties (e.g., methoxy in HB454) could improve solubility for in vivo applications .

Preparation Methods

Preparation of Key Intermediate A

A critical intermediate in the synthesis is prepared starting from 7-azaoxindole . The process involves:

- Charging a 12-L three-neck flask with 7-azaoxindole (72 g, 537 mmol) and anhydrous 1,2-dimethoxyethane (DME, 2.5 L).

- Cooling the solution to -60°C.

- Adding lithium hexamethyldisilazide (LiHMDS, 296 g, 1771 mmol) in DME over 30 minutes while maintaining temperature between -60 to -54°C.

- Allowing the reaction to warm to -20°C and stirring for 40 minutes.

- Cooling back to -60°C and adding N-BOC-bis(2-chloroethyl)amine (149 g, 617 mmol) in DME (0.5 L) within 2 minutes.

- Allowing the mixture to reach room temperature over 10 hours, then stirring for 3 days.

- Heating the reaction to 50°C for 60 hours.

- Quenching by pouring onto ice and extracting with ethyl acetate.

- Washing the organic layers with brine, concentrating, and purifying by column chromatography.

- Filtering and washing the solid with hexanes to obtain pure Intermediate A as a white solid.

This step is essential to build the pyrrolidine ring system with the desired substituents and protecting groups in place.

Coupling and Functionalization Steps

Subsequent steps involve coupling the intermediate with the tetrahydro-1,8-naphthyridine fragment bearing the pivaloyl group. These steps typically include:

- Use of protecting groups such as tert-butyl esters to control reactivity.

- Employing mild bases and controlled temperatures to maintain stereochemical integrity.

- Reaction times extending from several hours to days to ensure complete conversion.

- Purification by crystallization or chromatography to isolate the pure product.

For example, in related synthetic procedures involving similar pyrrolidine derivatives, hydrogen chloride in aqueous or acetonitrile media at temperatures ranging from 20°C to 50°C is used to remove protecting groups or to induce cyclization steps, followed by pH adjustment and filtration to isolate the product.

Reaction Conditions and Yields

The preparation involves stringent temperature control, typically from -60°C during sensitive lithiation steps to moderate heating (up to 50°C) during coupling and purification stages. Reaction times vary widely, from minutes during reagent addition to several days for complete reaction and crystallization.

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield/Outcome |

|---|---|---|---|---|

| Lithiation of 7-azaoxindole | LiHMDS in DME | -60 to -54 | 30 min addition + 40 min stirring | High conversion to lithiated intermediate |

| Coupling with N-BOC-bis(2-chloroethyl)amine | DME solvent, slow addition | -60 to RT | 3 days + 60 h at 50°C | Pure intermediate A obtained (solid) |

| Deprotection and cyclization | HCl in water/acetonitrile | 20-50 | 2-10 hours | Product isolated by filtration and crystallization |

| Purification | Column chromatography, crystallization | Ambient | Variable | High purity final compound |

These conditions are optimized to maximize yield and stereochemical purity, as confirmed by chromatographic and spectroscopic analyses.

Purification Techniques

Purification is achieved through:

- Extraction with organic solvents (ethyl acetate, hexanes).

- Washing with brine to remove aqueous impurities.

- Column chromatography to separate the target compound from side products.

- Repeated crystallization from suitable solvents such as acetonitrile to enhance purity.

- Drying under vacuum at controlled temperatures (20-25°C) to obtain the final product as a solid.

Summary of Research Findings

- The preparation of the compound relies heavily on the formation of a key pyrrolidine intermediate via lithiation and nucleophilic substitution.

- Strict temperature control and prolonged reaction times are necessary to achieve high stereoselectivity and yield.

- Protecting group strategies, particularly tert-butyl esters, are critical to control reactivity and facilitate purification.

- The final product is isolated through a combination of extraction, chromatography, and crystallization, ensuring high purity suitable for further applications.

- The synthesis is reproducible and scalable, as demonstrated by multi-gram scale reactions in laboratory settings.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structural integrity of the compound, particularly its stereochemistry and functional groups?

- Methodological Answer :

- 1H/13C NMR : Essential for confirming stereochemistry and substituent positions. For example, in structurally similar pyrrolidine derivatives, splitting patterns in 1H NMR (e.g., diastereotopic protons) and carbon chemical shifts in 13C NMR (e.g., tert-butyl carbons at ~28 ppm) are critical .

- IR Spectroscopy : Identifies carbonyl groups (e.g., pivaloyl C=O stretch at ~1700 cm⁻¹) and ester functionalities .

- HRMS : Validates molecular weight with <5 ppm error. Discrepancies between calculated and observed values (e.g., ±0.0162 in HRMS data) require recalibration of ionization parameters .

Q. How can one optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Stepwise Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers, as seen in analogous pyrrolidine syntheses .

- Catalyst Selection : DMAP (4-dimethylaminopyridine) and triethylamine in dichloromethane at 0–20°C effectively activate carboxylate intermediates, reducing side reactions .

- Temperature Control : Maintain low temperatures during esterification to prevent racemization of the stereogenic centers .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. HRMS) be resolved during structural validation?

- Methodological Answer :

- Cross-Validation : Compare NMR integration ratios with theoretical proton counts. For example, tert-butyl groups should integrate to 9H in 1H NMR.

- Isotopic Pattern Analysis : Use HRMS isotopic distribution to confirm molecular formula. A mismatch (e.g., observed vs. calculated M+1 peak) suggests impurities or incorrect assignment .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex pyrrolidine-naphthyridine systems by correlating proton-proton and proton-carbon couplings .

Q. What strategies are effective for controlling stereochemistry during the synthesis of the (3S,4R) configuration?

- Methodological Answer :

- Chiral Auxiliaries : Use tert-butoxycarbonyl (Boc) groups to sterically shield reaction sites, as demonstrated in related piperidine syntheses .

- Asymmetric Catalysis : Employ palladium-catalyzed couplings with chiral ligands (e.g., BINAP) to enforce enantioselectivity at the pyrrolidine core .

- Crystallographic Analysis : Single-crystal X-ray diffraction provides unambiguous stereochemical assignment if microcrystalline samples are obtainable .

Q. How can computational methods complement experimental data in analyzing the compound’s reactivity?

- Methodological Answer :

- DFT Calculations : Predict preferred reaction pathways (e.g., nucleophilic attack at the naphthyridine C3 position) using Gaussian09 with B3LYP/6-31G* basis sets.

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to rationalize selectivity, though experimental validation via enzyme assays remains critical.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.